![molecular formula C8H5BrN2O B2980202 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde CAS No. 2168834-11-3](/img/structure/B2980202.png)

7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

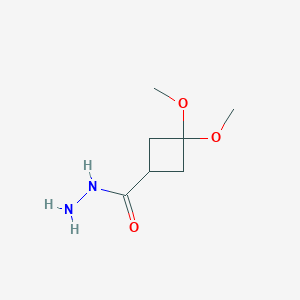

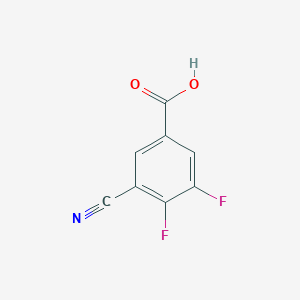

7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde is a chemical compound with the linear formula C8H5BrN2O . It is used in the discovery of novel imidazopyridine GSK-3β inhibitors supported by computational approaches .

Synthesis Analysis

The synthesis of 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde involves various transformations to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . These transformations include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde is characterized by the presence of a bromoimidazo[1,5-a]pyridine core. The InChI code for this compound is 1S/C8H5BrN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-5H .Physical And Chemical Properties Analysis

7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde has a molecular weight of 197.03 . It is a solid at room temperature . The compound’s InChI key is MMDCOOMHHPUECK-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

One of the primary applications of 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde is in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. For example, the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation demonstrates the versatility of similar structures in creating biologically active molecules. These compounds have been synthesized in good yields, highlighting the efficiency of such processes in organic chemistry (Darapaneni, Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013) [https://consensus.app/papers/synthesis-imidazo12apyridines-watermediated-mohan/b302f934e22552ccb014631d6a45ba73/?utm_source=chatgpt].

Antimicrobial and Antifungal Agents

Research into derivatives starting from similar compounds to 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde has led to the development of new antimicrobial and antifungal agents. A study on the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide evaluated their antimicrobial activities, showcasing the potential of such structures in combatting microbial infections (Hacer Bayrak, A. Demirbaş, N. Demirbas, & S. Karaoglu, 2009) [https://consensus.app/papers/synthesis-124triazoles-starting-acid-evaluation-bayrak/70a88db6ee6a53b4a20f6b1d6ad334bf/?utm_source=chatgpt].

Safety and Hazards

Direcciones Futuras

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of new drugs for infectious diseases .

Propiedades

IUPAC Name |

7-bromoimidazo[1,5-a]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-1-7-3-10-5-11(7)8(2-6)4-12/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJUNVJVKDMUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N2C1=CN=C2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2980120.png)

![(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2980122.png)

![3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2980123.png)

![2-[(1-Ethylpyrazol-4-yl)-[(5-methylpyridin-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2980126.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2980131.png)

![2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione](/img/structure/B2980133.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2980135.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2980138.png)

![Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2980140.png)